molecular formula C15H20N2O4 B6097019 2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide

2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide

Cat. No.: B6097019
M. Wt: 292.33 g/mol
InChI Key: ICKWLCLFLWVPPA-UHFFFAOYSA-N
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Description

2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide is a complex organic compound with a molecular formula of C15H20N2O4 and a molecular weight of 292.33 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolidinone ring and the subsequent attachment of the phenylacetamide moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenylacetamide derivatives .

Scientific Research Applications

2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: These compounds share some structural similarities and exhibit a range of biological activities.

    Indole Derivatives: Known for their diverse biological and clinical applications.

Uniqueness

2-[4-[(2-Oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide is unique due to its specific structural features, such as the oxazolidinone ring and the phenylacetamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[4-[(2-oxo-3-propan-2-yl-1,3-oxazolidin-5-yl)methoxy]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-10(2)17-8-13(21-15(17)19)9-20-12-5-3-11(4-6-12)7-14(16)18/h3-6,10,13H,7-9H2,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKWLCLFLWVPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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